8H-pyrano[3,2-g]chromen-2-one
Description
Structure
3D Structure
Properties
CAS No. |
6054-09-7 |
|---|---|
Molecular Formula |
C12H8O3 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
8H-pyrano[3,2-g]chromen-2-one |
InChI |
InChI=1S/C12H8O3/c13-12-4-3-9-6-8-2-1-5-14-10(8)7-11(9)15-12/h1-4,6-7H,5H2 |
InChI Key |
BWPSMTNMCUWIHQ-UHFFFAOYSA-N |
SMILES |
C1C=CC2=C(O1)C=C3C(=C2)C=CC(=O)O3 |
Canonical SMILES |
C1C=CC2=C(O1)C=C3C(=C2)C=CC(=O)O3 |
Synonyms |
8,8-desmethylxanthyletine homopsoralen |
Origin of Product |
United States |
Occurrence, Isolation, and Biosynthetic Pathways of 8h Pyrano 3,2 G Chromen 2 One and Its Natural Analogs
Natural Sources and Phytochemical Isolation Methodologies
Isolation from Plant Species (e.g., Tetracera scandens, Angelica gigas, Eleusine aegyptiaca L.)
The quest for novel bioactive compounds has led researchers to explore a diverse range of plant species, revealing them as rich sources of 8H-pyrano[3,2-g]chromen-2-one and its analogs.
Tetracera scandens : Metabolite profiling of the leaves of Tetracera scandens using GC-MS has identified the presence of 5-methoxy-8,8-dimethyl-10-(3-methyl-2-butenyl)-2H,this compound. nih.govresearchgate.net This finding highlights the plant's potential as a source of pyranocoumarin (B1669404) derivatives. nih.govresearchgate.net An ethyl acetate-soluble fraction of a methanol (B129727) extract from the branches of this plant also yielded several isoflavones. jst.go.jp
Angelica gigas : The roots of Angelica gigas are a well-documented source of various pyranocoumarins. nih.govebi.ac.ukzfin.org Notably, decursinol (B1670153), a derivative of 7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one, has been isolated from this plant. nih.govebi.ac.ukzfin.org Further studies have led to the isolation of a mixture of diastereomers of a coumarin (B35378) glycoside, 3′-O-β-D-glucopyranosyl-3′,4′-dihydroxanthyletin, along with other known pyranocoumarins like decursin (B1670152) and decursinol angelate from the methanolic extract of the roots. researchgate.netnih.govthegoodscentscompany.comnih.gov
Eleusine aegyptiaca L. : Aqueous extracts of Eleusine aegyptiaca L. have been found to contain neuraminidase inhibitors, including (-2-(2,4-dihydroxy phenyl)-5-hydroxy-8H-pyrano[3,2-g]chromen-4-one. arcjournals.orgresearchgate.net
The Apiaceae and Rutaceae families are particularly known for producing a variety of pyranocoumarins. mdpi.com For instance, species from the genus Acronychia and Zanthoxylum have yielded compounds like alloxanthoxyletin (B1236157) and xanthoxyletin. thegoodscentscompany.comum.edu.my
Isolation from Fungal and Other Biological Sources (e.g., Aspergillus sp. AST0006, propolis)
Beyond the plant kingdom, other biological sources have been identified as producers of pyranocoumarins.
Aspergillus species : While the specific compound this compound has not been explicitly reported from Aspergillus sp. AST0006 in the provided context, fungi, in general, are known to produce a vast array of polyketide-derived secondary metabolites, including coumarins and isocoumarins. nih.gov The biosynthetic pathways in fungi often involve nonreducing polyketide synthases (nrPKS). nih.gov
Propolis : This resinous mixture produced by honeybees is a complex matrix containing numerous compounds, including flavonoids and pyranocoumarin derivatives. nih.gov Gas chromatography-mass spectrometry (GC-MS) analysis of Iranian propolis has revealed the presence of 3-Methyl-but-2-enoic acid, 2,2-dimethyl-8-oxo-3,4-dihydro-2H,8H-pyrano[3,2-g]chromen-3-yl ester. nih.gov Another study on propolis also identified a derivative of pyrano[3,2-g]chromen-3-yl-ester. plos.org
Chromatographic and Extraction Techniques in Isolation Studies
The isolation and purification of this compound and its analogs from their natural sources rely on a combination of extraction and chromatographic techniques.
Extraction Methods:
Solvent Extraction : This is a primary step where solvents like methanol, ethanol, ethyl acetate (B1210297), petroleum ether, benzene (B151609), and chloroform (B151607) are used to extract crude compounds from the plant or biological material. mdpi.comresearchgate.net The choice of solvent is crucial and depends on the polarity of the target compounds. For instance, petroleum ether has been found to provide a good yield for furanocoumarins. researchgate.net
Solid-Phase Extraction (SPE) : SPE is a popular technique for sample preparation and purification. mdpi.comnih.gov It involves passing a solution containing the compound of interest through a solid phase sorbent, which retains the compound, allowing for its separation from impurities. Octadecyl (C18) bonded silica (B1680970) is a common sorbent used for the isolation of pyranocoumarins. nih.gov
QuEChERS : This method, which stands for "Quick, Easy, Cheap, Effective, Rugged, and Safe," is a streamlined approach that has been applied to the extraction of coumarins and furocoumarins from various food and beverage samples. mdpi.com
Chromatographic Techniques:
Column Chromatography : This is a fundamental purification technique where the crude extract is passed through a column packed with a stationary phase like silica gel, Florisil, or polyamide. akjournals.com Different components of the extract travel through the column at different rates, allowing for their separation.
Thin-Layer Chromatography (TLC) : TLC is often used for the initial analysis of fractions obtained from column chromatography and for monitoring the progress of purification. akjournals.comresearchgate.net Both normal-phase and reversed-phase TLC can be employed. akjournals.com
High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for the final purification and quantification of pyranocoumarins. mdpi.comakjournals.comresearchgate.net Reversed-phase HPLC (RP-HPLC) with gradient elution is commonly used. akjournals.comresearchgate.net Preparative HPLC can be used to isolate pure compounds in larger quantities. researchgate.net
High-Performance Countercurrent Chromatography (HPCCC) : This is a liquid-liquid partition chromatography technique that has been successfully used for the separation of dihydropyranocoumarins from plant extracts. nih.gov
Biosynthetic Pathway Elucidation
The biosynthesis of pyranocoumarins is a complex process that involves multiple enzymatic steps, starting from primary metabolic pathways.
Polyketide Biosynthesis and Related Pathways
While most plant coumarins are derived from the phenylpropanoid pathway, some, particularly those with a 5-methyl substitution, are suggested to originate from the acetate-malonate pathway, a hallmark of polyketide biosynthesis. nih.gov In fungi, isocoumarin (B1212949) derivatives are primarily synthesized via the polyketide pathway, catalyzed by nonreducing polyketide synthases (nrPKS). nih.gov These enzymes typically contain multiple domains that work in concert to build the polyketide chain. nih.gov
The general pathway for most plant-derived coumarins, however, begins with the shikimate pathway, which produces L-phenylalanine. mdpi.comfrontiersin.org This amino acid then enters the phenylpropanoid pathway. mdpi.comfrontiersin.org
Enzymatic Transformations and Key Intermediates
The biosynthesis of the pyranocoumarin scaffold involves a series of enzymatic reactions and key intermediate compounds.
The formation of the basic coumarin nucleus generally proceeds through the following steps:
Phenylalanine to Cinnamic Acid : The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the conversion of L-phenylalanine to trans-cinnamic acid. mdpi.comfrontiersin.orgpeerj.com
Hydroxylation of Cinnamic Acid : Cinnamate-4-hydroxylase (C4H) hydroxylates trans-cinnamic acid to form p-coumaric acid. mdpi.comfrontiersin.orgpeerj.com
Activation of p-Coumaric Acid : 4-coumarate-CoA ligase (4CL) activates p-coumaric acid to its corresponding CoA ester, p-coumaroyl-CoA. mdpi.comfrontiersin.org
From p-coumaroyl-CoA, the pathway branches towards the formation of simple coumarins, which then serve as precursors for more complex structures like pyranocoumarins. A critical step is the ortho-hydroxylation of the cinnamic acid derivative. frontiersin.org The formation of the pyran ring itself is often achieved through several enzymatic strategies, including epoxidation followed by epoxide hydrolase-catalyzed ring-opening, or through the action of a pyran synthase. sjtu.edu.cn
Isotopic labeling studies using ¹³C-glucose have shown that in the biosynthesis of xanthyletin (B190499) and seselin (B192379), the pyran ring is formed via the methylerythritol phosphate (B84403) (MEP) pathway, while the coumarin moiety is derived from the shikimate pathway. acs.org
In some microbial systems, the formation of the pyran ring has been shown to be catalyzed by a combination of a flavin-dependent monooxygenase (like XimD) and a cyclase (like XimE). sjtu.edu.cnresearchgate.net XimD catalyzes the epoxidation of a precursor, which can then be cyclized by XimE to form the pyran ring. sjtu.edu.cnresearchgate.net
The table below summarizes some of the key enzymes and intermediates involved in the biosynthesis of pyranocoumarins.
| Enzyme | Function | Pathway | Reference |
| Phenylalanine ammonia-lyase (PAL) | Converts L-phenylalanine to trans-cinnamic acid | Phenylpropanoid | mdpi.comfrontiersin.orgpeerj.com |
| Cinnamate-4-hydroxylase (C4H) | Hydroxylates trans-cinnamic acid to p-coumaric acid | Phenylpropanoid | mdpi.comfrontiersin.orgpeerj.com |
| 4-coumarate-CoA ligase (4CL) | Activates p-coumaric acid to p-coumaroyl-CoA | Phenylpropanoid | mdpi.comfrontiersin.org |
| Nonreducing polyketide synthase (nrPKS) | Synthesizes polyketide chains | Polyketide | nih.gov |
| XimD (monooxygenase) | Catalyzes epoxidation of precursor | Pyran ring formation | sjtu.edu.cnresearchgate.net |
| XimE (cyclase) | Catalyzes pyran ring closure | Pyran ring formation | sjtu.edu.cnresearchgate.net |
| Intermediate | Pathway | Reference |
| L-phenylalanine | Shikimate | mdpi.comfrontiersin.org |
| trans-Cinnamic acid | Phenylpropanoid | mdpi.comfrontiersin.org |
| p-Coumaric acid | Phenylpropanoid | mdpi.comfrontiersin.org |
| p-Coumaroyl-CoA | Phenylpropanoid | mdpi.comfrontiersin.org |
| Umbelliferone (B1683723) | Phenylpropanoid | mdpi.com |
Putative Biosynthesis Pathways for Pyrano[3,2-g]chromen-2-one Derivatives
The biosynthesis of pyrano[3,2-g]chromen-2-one and its derivatives, a class of compounds known as pyranocoumarins, is a complex process originating from the phenylpropanoid pathway. mdpi.com While the complete biosynthetic routes for all derivatives are not fully elucidated, research has outlined several putative pathways involving key precursors and enzymatic reactions. These pathways explain the formation of the characteristic fused pyran and coumarin ring systems.
The foundational precursor for all pyranocoumarins is umbelliferone, which is synthesized via the shikimate and phenylpropanoid pathways. mdpi.comsci-hub.seacs.org The journey from L-phenylalanine involves a series of enzymatic steps to produce p-coumaric acid, which is then hydroxylated and cyclized to form the umbelliferone skeleton. mdpi.comfrontiersin.org
The diversification of pyranocoumarins into linear and angular structures is determined by the initial prenylation of umbelliferone. nih.gov This crucial step is catalyzed by prenyltransferases (PTs) and dictates the final architecture of the molecule.
Angular Pyrano[3,2-g]chromen-2-one Derivatives: Prenylation at the C8 position of umbelliferone yields osthenol. mdpi.commdpi.com This intermediate is the precursor for angular pyranocoumarins like seselin.
Linear Pyrano[2,3-f]chromen-2-one Derivatives: Prenylation at the C6 position of umbelliferone produces 7-demethylsuberosin, the precursor to linear pyranocoumarins such as xanthyletin. mdpi.comfrontiersin.org
Isotopic labeling experiments using D-[1-¹³C]glucose in Citrus sinensis and Citrus limonia seedlings have provided strong evidence for these initial steps. The results indicated that the coumarin moiety of both xanthyletin and seselin originates from the shikimate pathway, while the pyran ring is formed through the methylerythritol phosphate (MEP) pathway. sci-hub.seacs.org
Following prenylation, the formation of the pyran ring is accomplished through cyclization reactions, which are largely mediated by cytochrome P450 (CYP450) monooxygenases. nih.govresearchgate.net These enzymes are critical in catalyzing the complex oxidative reactions required to close the heterocyclic ring.
Recent research combining multiomics analyses and in vitro functional verification in Peucedanum praeruptorum has identified specific enzymes involved in these later stages. nih.gov This has led to the characterization of key prenyltransferases (PpPT1–3) and novel CYP450 cyclases (PpDC and PpOC) that are crucial for the cyclization of the linear and angular precursors into their respective tetrahydrofuran (B95107) or tetrahydropyran (B127337) scaffolds. nih.gov The proposed mechanism for this ring formation involves an acid/base-assisted epoxide ring opening. nih.gov
For some complex pyranocoumarins, such as the dipyranocoumarin calanolides, the proposed biosynthesis is even more intricate. One suggested pathway starts with the conversion of umbelliferone to osthenol, eventually leading to a 3-propyl-intermediate that undergoes a Wagner-Meerwein rearrangement before further modification by P450 enzymes to form the final calanolide (B8761490) structures. researchgate.net
The table below summarizes the key stages and components in the putative biosynthetic pathways of pyranocoumarin derivatives.
| Pathway Stage | Precursor(s) | Key Enzyme(s) | Intermediate(s) / Product(s) | Pathway |
| Core Coumarin Formation | L-Phenylalanine, p-Coumaric acid | Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), 4-Coumarate-CoA ligase (4CL), Cinnamate/coumarate-2-hydroxylase | Umbelliferone | Phenylpropanoid Pathway |
| Angular Pyrano[3,2-g]chromen-2-one Pathway | Umbelliferone, Dimethylallyl pyrophosphate (DMAPP) | Prenyltransferase (PT) | Osthenol | Angular Pyranocoumarin Biosynthesis |
| Linear Pyrano[2,3-f]chromen-2-one Pathway | Umbelliferone, Dimethylallyl pyrophosphate (DMAPP) | Prenyltransferase (PT) | 7-Demethylsuberosin | Linear Pyranocoumarin Biosynthesis |
| Pyran Ring Cyclization | Osthenol, 7-Demethylsuberosin | Cytochrome P450 (CYP450) cyclases (e.g., PpDC, PpOC) | Seselin (from Osthenol), Xanthyletin (from 7-Demethylsuberosin) | Pyranocoumarin Biosynthesis |
The table below lists the enzymes and their proposed functions in the biosynthesis of pyrano[3,2-g]chromen-2-one derivatives.
| Enzyme | Abbreviation | Function |
| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. mdpi.com |
| Cinnamate-4-hydroxylase | C4H | Hydroxylates trans-cinnamic acid to form p-coumaric acid. mdpi.com |
| 4-Coumarate-CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. mdpi.com |
| Prenyltransferases | PTs | Catalyze the addition of a prenyl group to umbelliferone, determining the linear or angular structure. nih.gov |
| Cytochrome P450 Enzymes | CYP450s | Mediate the oxidative cyclization of prenylated intermediates to form the pyran ring. nih.govresearchgate.netnih.gov |
Synthetic Strategies and Methodologies for 8h Pyrano 3,2 G Chromen 2 One and Its Analogs
Total Synthesis Approaches to the Pyrano[3,2-g]chromen-2-one Core
The de novo construction of the 8H-pyrano[3,2-g]chromen-2-one skeleton is a fundamental challenge that has been addressed through various synthetic sequences. These total synthesis approaches often involve the strategic assembly of the coumarin (B35378) and pyran rings from acyclic or simpler cyclic precursors. While specific total syntheses are diverse, a general theme involves the formation of a suitably substituted coumarin, followed by the annulation of the pyran ring.
For instance, a common strategy might begin with the Pechmann condensation to form the coumarin core, followed by reactions to introduce the necessary functionality for the subsequent pyran ring closure. Another approach could involve the intramolecular cyclization of a precursor already containing the necessary atoms for both heterocyclic rings. The choice of strategy is often dictated by the desired substitution pattern on the final molecule.
Semi-Synthetic Modifications of Natural Pyrano[3,2-g]chromen-2-one Derivatives
Nature provides a rich source of complex pyranocoumarins, such as decursin (B1670152), which can serve as valuable starting materials for the synthesis of new analogs. nih.gov Semi-synthesis offers an efficient pathway to diversify these natural products, allowing for the exploration of structure-activity relationships that would be difficult to achieve through total synthesis alone.
One notable example involves the modification of visnagin (B192663), a naturally occurring furanochromone. Through a ring-opening reaction, visnagin can be converted to 6-formyl-7-hydroxy-5-methoxy-2-methylchromone. researchgate.net This intermediate can then undergo reactions with various acetonitrile (B52724) derivatives to furnish 2-imino-2H,6H-pyrano[3,2-g]chromene-6-ones, which upon acid hydrolysis, yield the corresponding 2H,6H-pyrano[3,2-g]chromene-2,6-diones. researchgate.net This method highlights how a natural product can be chemically transformed to access the linear pyrano[3,2-g]chromene skeleton. researchgate.net
Similarly, the synthesis of a novel decursin derivative, (S)-(+)-3-(3,4-dihydroxy-phenyl)-acrylic acid 2,2-dimethyl-8-oxo-3,4-dihydro-2H,8H-pyrano[3,2-g]chromen-3-yl-ester, demonstrates the potential of semi-synthesis to create compounds with interesting biological profiles. nih.gov
Regioselective Synthesis of Pyrano[3,2-g]chromen-2-one Isomers
The synthesis of pyranocoumarins often has to contend with the formation of regioisomers, namely the linear pyrano[3,2-g]chromen-2-one and the angular pyrano[2,3-f]chromen-2-one. Developing methods that selectively produce one isomer over the other is a significant area of research.
Gold-Catalyzed Annulations and Other Cyclization Reactions
Gold catalysis has emerged as a powerful tool for the regioselective synthesis of pyranocoumarins. rsc.orgrsc.orgresearchgate.net Specifically, gold-catalyzed intramolecular hydroarylation of 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one derivatives can be tuned to selectively form either the linear or angular isomer. rsc.orgrsc.org
For the exclusive formation of the 2H,this compound regioisomer, a combination of JohnPhosAu(MeCN)SbF₆ catalyzed intramolecular hydroarylation of 8-iodo-7-(prop-2-yn-1-yloxy)-2H-chromen-2-one derivatives is employed, followed by a selective palladium/formate C–I reduction. rsc.orgrsc.orgresearchgate.net This two-step protocol provides a versatile method for accessing these specific pyranocoumarin (B1669404) derivatives. rsc.orgrsc.org
Site-Controlled Synthesis Methodologies
Achieving regioselectivity often relies on "site-controlled" synthetic strategies, where the starting material is pre-functionalized to direct the cyclization to a specific position. rsc.orgrsc.org The use of a directing group, such as an iodine atom at the C-8 position of the coumarin ring, effectively blocks one reaction pathway and funnels the cyclization towards the desired linear pyrano[3,2-g]chromen-2-one framework. rsc.orgrsc.org The subsequent removal of this directing group under mild conditions completes the synthesis. rsc.orgrsc.org
Multicomponent Reaction (MCR) Strategies for Pyrano[3,2-g]chromen-2-one Derivatization
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to generate complex molecules in a time- and resource-effective manner. researchgate.netnih.gov These reactions are particularly valuable for creating libraries of compounds for biological screening.
While the direct synthesis of the parent this compound via an MCR is less common, these strategies are widely used to synthesize highly substituted derivatives of the isomeric pyrano[3,2-c]chromene system. For example, a one-pot, three-component condensation of an aromatic aldehyde, malononitrile, and 4-hydroxycoumarin (B602359) can yield various pyrano[3,2-c]chromene derivatives. semanticscholar.org This approach has been facilitated by various catalysts, including porous copper oxide nanoparticles. semanticscholar.org Another example involves the reaction of 4-hydroxychromen-2-one, anilines, and acetone (B3395972) to produce complex spiro[benzo[b] rsc.orgnih.govdiazepine-2,2′-pyrano[3,2-c]chromen]-5′-ones. acs.org
The principles of MCRs, such as their atom economy and operational simplicity, are being increasingly applied to the synthesis of diverse heterocyclic systems, including those related to pyranocoumarins.
Advanced Synthetic Techniques for this compound Synthesis
The quest for more efficient and environmentally benign synthetic methods has led to the adoption of advanced techniques in the synthesis of pyranocoumarins. These methods often lead to higher yields, shorter reaction times, and easier purification procedures.
Microwave-assisted synthesis has been shown to significantly accelerate reactions. nih.gov For instance, the synthesis of pyrano[2,3-c]pyrazoles, which share a fused pyran ring system, is substantially faster under microwave irradiation compared to conventional heating. nih.gov Similarly, the condensation of 4-oxo-4H-chromen-3-carbaldehydes with phenylacetic acids to form pyrano[3,2-c]chromen-2-one derivatives can be efficiently carried out using microwave irradiation. arkat-usa.org
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a significant green chemistry technique in organic synthesis, offering considerable advantages over conventional heating methods. researchgate.netresearchgate.net This approach is noted for reducing reaction times from hours to minutes, improving reaction yields, and minimizing waste products, making it an environmentally benign alternative. researchgate.netconnectjournals.com
In the synthesis of pyranochromenone scaffolds, microwave irradiation has proven to be a powerful tool. For instance, a series of 2,8-di(alkyl/aryl)-substituted bischromanone derivatives, which are precursors for pyrano[3,2-g]chromenes, have been synthesized in a one-pot reaction from 4,6-diacetylresorcinol (B1214101) and various aliphatic or aromatic aldehydes. This reaction proceeds in the presence of a catalyst such as pyrrolidine (B122466) or piperidine (B6355638) and has been successfully conducted using both conventional heating and microwave irradiation, with the latter showing marked efficiency improvements. The resulting bischromanones can be further converted into 4,6-dichloro-3,7-diformyl-2,8-di(alkyl/aryl)-substituted bischromenes using the Vilsmeier–Haack reagent.
The efficiency of microwave-assisted synthesis is clearly demonstrated when compared to traditional methods. In the Algar-Flynn-Oyamada reaction to produce substituted pyrano[2,3-f]chromene-2,10-diones, a related class of pyranochromenones, the use of microwave irradiation drastically reduced reaction times and increased yields. connectjournals.com
| Compound | Conventional Method | Microwave Method | ||
|---|---|---|---|---|
| Time (h) | Yield (%) | Time (min) | Yield (%) | |
| 3a | 4 | 65 | 9 | 80 |
| 3b | 5 | 68 | 10 | 84 |
| 3c | 4 | 64 | 9 | 79 |
| 3d | 6 | 60 | 12 | 81 |
| 3e | 5 | 62 | 10 | 82 |
| 3f | 6 | 65 | 12 | 80 |
| 3g | 4 | 68 | 9 | 83 |
Table 1. Comparison of reaction times and yields for the synthesis of substituted pyrano[2,3-f]chromene-2,10-diones (analogs of the target compound) using conventional vs. microwave-assisted methods. connectjournals.com
This trend of enhanced efficiency is a common theme in the synthesis of various chromene derivatives, where microwave-assisted, multi-component reactions consistently outperform conventional refluxing methods. researchgate.netnih.gov
Catalytic Approaches and Solvent Effects
The strategic selection of catalysts and solvents is paramount in the synthesis of this compound and its analogs, as these factors critically influence reaction outcomes, particularly regioselectivity, reaction rates, and yields.
Catalytic Approaches
Catalysis is instrumental in directing the formation of specific pyranocoumarin isomers. A highly regioselective method has been developed for the exclusive synthesis of 2H,this compound regioisomers. rsc.org This process involves a gold-catalyzed intramolecular hydroarylation of 8-iodo-7-(prop-2-yn-1-yloxy)-2H-chromen-2-one derivatives using the JohnPhosAu(MeCN)SbF₆ complex. rsc.org This step is followed by a selective palladium/formate-mediated C–I reduction to yield the final product. rsc.org This dual catalytic system provides a versatile tool for accessing these specific pyranocoumarin derivatives. rsc.org
The choice of metal catalyst can be complementary. For instance, while gold catalysts are highly active and show excellent functional group tolerance, platinum-based catalysts like PtCl₄ have been found to be more effective for certain substrates, such as indoles lacking substitution at the C-3 position, in related hydroarylation reactions to form complex coumarins. acs.org
Acid catalysts are also employed in the synthesis of pyrano[3,2-g]chromene analogs. The synthesis of various 10-hydroxy-4,8,8-trimethyl-3-alkyl-7,8-dihydropyrano[3,2-g]chromen-2(6H)-ones was achieved by refluxing the corresponding 7,8-dihydroxy-3-alkyl-4-methylcoumarin with 2-methyl-3-buten-2-ol (B93329) in the presence of p-toluenesulfonic acid monohydrate. chapman.edu However, the effect of a catalyst can be highly dependent on the specific reaction. In the synthesis of some pyrano[3,2-c]chromene derivatives, acidic catalysts such as p-toluenesulfonic acid (p-TsOH), acetic acid (AcOH), and zinc chloride (ZnCl₂) were found to inhibit the reaction. nih.govacs.org In the same system, basic catalysts like triethylamine (B128534) (Et₃N), pyridine, and piperidine enhanced the reaction rate at room temperature, though their effect was less pronounced at reflux temperatures. nih.govacs.org
Furthermore, other reagents can mediate key cyclization steps. Ring-closure to form the fused pyran-chromenone system has been achieved using a mercuric acetate-mediated cyclization, followed by reduction of the organomercury intermediate with sodium borohydride (B1222165) (NaBH₄). google.com
Solvent Effects
The reaction solvent can significantly affect the yield and duration of pyranochromenone synthesis. researchgate.net In a study on the synthesis of pyrano[3,2-c]chromene derivatives, dimethyl carbonate (DMC) was identified as the optimal solvent, providing higher yields in shorter reaction times compared to other organic solvents like dichloromethane, tetrahydrofuran (B95107) (THF), ethanol, or toluene (B28343). researchgate.net
Conversely, in some multi-component reactions, the choice of solvent may have a negligible impact on the yield. The synthesis of certain pyrano[3,2-c]chromen-5-ones showed that using solvents such as tetrahydrofuran, dichloromethane, butanone, or toluene did not offer a distinct advantage in yield. nih.govacs.org In that case, using a slight excess of one of the reactants (acetone) was found to be the most effective condition. nih.govacs.org Anhydrous solvents are frequently required for these syntheses, with commonly used examples including dichloromethane, pyridine, triethylamine, diethyl ether, tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF), which are typically distilled from appropriate drying agents. google.com
| Reaction Type / Target | Catalyst / Reagent | Solvent | Key Finding | Reference |
|---|---|---|---|---|
| Regioselective synthesis of 2H,this compound | JohnPhosAu(MeCN)SbF₆ then Pd/formate | Not specified | Exclusive formation of the [3,2-g] isomer. | rsc.org |
| Synthesis of dihydropyrano[3,2-g]chromen-2-one analogs | p-Toluenesulfonic acid monohydrate | Toluene | Effective acid catalysis for cyclization. | chapman.edu |
| Synthesis of pyrano[3,2-c]chromen-5-one analogs | Triethylamine, Pyridine, Piperidine | Acetone (reactant and solvent) | Basic catalysts enhance rate at room temp; acidic catalysts inhibit the reaction. | nih.govacs.org |
| Fused pyran-chromenone ring closure | Hg(OAc)₂ then NaBH₄ | Tetrahydrofuran (THF) | Mercuric acetate (B1210297) mediates the cyclization. | google.com |
| Synthesis of pyrano[3,2-c]chromene analogs | Ammonium (B1175870) acetate | Dimethyl carbonate (DMC) | DMC provided the best yield and reaction time compared to THF, ethanol, toluene, etc. | researchgate.net |
Table 2. Summary of selected catalytic and solvent effects in the synthesis of pyrano[3,2-g]chromen-2-one and its analogs.
Structural Characterization and Advanced Spectroscopic Analysis of 8h Pyrano 3,2 G Chromen 2 One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the constitution of pyranocoumarin (B1669404) derivatives. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is routinely employed to establish the carbon skeleton, and the nature and position of substituents. nih.govresearchgate.net
1D NMR Techniques (¹H and ¹³C NMR): The ¹H NMR spectrum provides crucial information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For the 8H-pyrano[3,2-g]chromen-2-one core, characteristic signals include doublets for the vinylic protons H-3 and H-4 of the α,β-unsaturated lactone moiety, and signals for the aromatic protons. nih.gov The chemical shifts and coupling constants of these protons are indicative of the substitution pattern on the aromatic ring. For instance, in many derivatives, H-3 and H-4 exhibit a doublet with a coupling constant (J) of approximately 9.5-10.0 Hz. nih.govfigshare.com
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts are indicative of the carbon type (e.g., carbonyl, olefinic, aromatic, aliphatic). The lactone carbonyl (C-2) typically resonates in the region of δ 160-162 ppm. rsc.orgresearchgate.net
2D NMR Techniques: 2D NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). It is used to establish proton-proton spin systems, such as the H-3/H-4 coupling in the coumarin (B35378) ring and the connectivity of protons in alkyl or acyl side chains. researchgate.netnih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments, showing correlations between protons and carbons over two or three bonds. It is critical for connecting different spin systems and for positioning substituents and functional groups on the pyranocoumarin framework. For example, HMBC correlations can confirm the linkage of acyl groups to the pyran ring or the position of the pyran ring itself on the coumarin core. nih.govnih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, which is vital for determining the relative stereochemistry of the molecule, such as the cis or trans configuration of substituents on the pyran ring. nih.gov
The structures of numerous pyranocoumarins, such as tamanolide, tamanolide D, and tamanolide P, have been elucidated using these comprehensive 1D and 2D NMR techniques. nih.govnih.gov
Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted this compound Derivative (Praeruptorin A)
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| 2 | - | 160.5 | - |
| 3 | 6.21 (d, J=9.5 Hz) | 112.9 | C-2, C-4, C-4a |
| 4 | 7.58 (d, J=9.5 Hz) | 143.5 | C-2, C-5, C-9 |
| 5 | 7.35 (d, J=8.7 Hz) | 128.7 | C-4, C-6, C-9 |
| 6 | 6.81 (d, J=8.7 Hz) | 115.9 | C-5, C-7, C-8 |
| 7 | - | 161.2 | - |
| 8 | - | 106.8 | - |
| 9 | - | 155.9 | - |
| 3' | 5.44 (d, J=4.8 Hz) | 69.1 | C-1'', C-4', C-5', C-6' |
| 4' | 6.68 (d, J=4.8 Hz) | 76.8 | C-1''', C-8 |
| 5' | 1.50 (s) | 25.4 | C-3', C-4', C-6' |
| 6' | 1.45 (s) | 23.2 | C-3', C-4', C-5' |
Mass Spectrometry (MS) Techniques (HRMS, ESI-HRMS, GC-MS, DART TOF-MS, LC-MS)
Mass spectrometry is a fundamental technique used to determine the molecular weight and elemental composition of this compound derivatives, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. researchgate.netclockss.org Techniques like Electrospray Ionization (ESI-HRMS) are commonly used, often revealing protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺. researchgate.netsci-hub.se This information is the first step in identifying new or known derivatives from natural extracts or synthetic reactions.
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is extensively used for the analysis of complex mixtures of pyranocoumarins from plant extracts. nih.gov It separates the components of the mixture before they enter the mass spectrometer, allowing for the individual analysis of each compound. LC-MS/MS, which involves tandem mass spectrometry, can provide detailed structural information by fragmenting the parent ions and analyzing the resulting daughter ions. nih.govresearchgate.net This fragmentation pattern can be characteristic of the pyranocoumarin skeleton and its substituents.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable pyranocoumarin derivatives. nih.gov While less common for the analysis of non-volatile derivatives like glycosides, it has been successfully applied for the simultaneous determination of various coumarins in different matrices. nih.govnih.gov
Direct Analysis in Real Time Time-of-Flight Mass Spectrometry (DART-TOF-MS): DART-MS is a rapid and powerful ambient ionization technique that allows for the direct analysis of samples with minimal to no preparation. americanlaboratory.comresearchgate.net It has been successfully used to create chemical fingerprints of herbal medicines containing coumarins and to identify specific marker compounds like decursin (B1670152) directly from TLC plates or raw plant material. nih.govnih.gov This makes it a valuable tool for quality control and rapid screening. nih.gov
Table 2: Mass Spectrometry Techniques and Their Applications for Pyranocoumarin Analysis
| Technique | Ionization Method | Information Obtained | Application Example |
| HRMS | ESI, EI | Accurate mass, Elemental formula | Determination of the molecular formula of newly isolated pyranocoumarins. clockss.org |
| LC-MS/MS | ESI | Separation, Molecular weight, Structural fragments | Profiling and identification of pyranocoumarins in Peucedanum extracts. nih.gov |
| GC-MS | EI | Separation of volatile compounds, Fragmentation patterns | Analysis of coumarins in tobacco products. nih.gov |
| DART-TOF-MS | DART | Rapid screening, Molecular weight, No sample prep | Identification of decursin in Angelica gigas root. nih.govnih.gov |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable and straightforward technique for identifying the key functional groups present in this compound derivatives. The IR spectrum provides characteristic absorption bands corresponding to the vibrations of specific bonds. ijarbs.comscispace.com
Key characteristic absorption bands for pyranocoumarins include:
Lactone Carbonyl (C=O): A strong absorption band typically appears in the range of 1700-1750 cm⁻¹, which is characteristic of the α,β-unsaturated lactone ring (coumarin moiety). ijarbs.comchimicatechnoacta.ru
Other Carbonyls: If the derivative contains other carbonyl groups, such as ketones or esters in side chains, additional C=O stretching bands will be observed, often at slightly different wavenumbers (e.g., 1650-1720 cm⁻¹). ijarbs.com
Carbon-Carbon Double Bonds (C=C): Absorptions for the C=C bonds of the aromatic and pyrone rings are typically found in the 1550-1650 cm⁻¹ region. rsc.orgscispace.com
Carbon-Oxygen Bonds (C-O): C-O stretching vibrations, from the ether linkage in the pyran ring and the lactone, appear in the 1000-1300 cm⁻¹ range.
Aliphatic C-H Bonds: Stretching vibrations for methyl and methylene (B1212753) groups, such as the gem-dimethyl group common in many pyranocoumarins, are observed around 2900-3000 cm⁻¹. scispace.com
Table 3: Typical IR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
| Lactone C=O | Stretch | 1700 - 1750 | ijarbs.comchimicatechnoacta.ru |
| Ketone/Ester C=O | Stretch | 1650 - 1720 | ijarbs.com |
| Aromatic/Olefinic C=C | Stretch | 1550 - 1650 | rsc.org |
| Aliphatic C-H | Stretch | 2900 - 3000 | scispace.com |
| Ether C-O | Stretch | 1000 - 1300 | scispace.com |
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Structure Analysis
UV-Vis and fluorescence spectroscopy provide insights into the electronic structure and conjugation of this compound derivatives. The chromen-2-one core is a conjugated system that absorbs ultraviolet light, and the nature and position of substituents can significantly influence these electronic transitions. ekb.eg
UV-Vis Absorption Spectroscopy: Pyranocoumarins typically exhibit multiple absorption bands in the UV region, generally between 200 and 400 nm. scialert.net These absorptions correspond to π→π* transitions within the conjugated system. The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation and the presence of auxochromic groups (e.g., -OH, -OCH₃). For example, extending the conjugation or adding electron-donating groups often leads to a bathochromic (red) shift in the absorption maxima. mdpi.com
Fluorescence Spectroscopy: Many coumarin derivatives are known for their fluorescent properties. Upon excitation at their absorption wavelength, they can emit light at a longer wavelength (a phenomenon known as Stokes shift). mdpi.com The fluorescence quantum yield and emission wavelength are highly dependent on the molecular structure and the solvent environment. ekb.eg Some pyranocoumarin derivatives have been investigated as fluorescent probes due to their sensitive response to their environment. researchgate.net The photochromic properties of some pyrano[3,2-c]chromen-5-one derivatives, which can switch between a colored ring-opened form and a colorless ring-closed form upon UV irradiation, have also been studied using UV-Vis spectroscopy. researchgate.net
Table 4: Photophysical Data for Selected Pyranocoumarin Derivatives
| Compound Type | Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Stokes Shift (nm) | Reference |
| Phenyl-substituted coumarin | Acetonitrile (B52724) | ~340 | ~461 | ~121 | mdpi.com |
| Methoxy-substituted coumarin | Acetonitrile | ~360 | ~493 | ~133 | mdpi.com |
| 8-(N,N-dimethylamino)-pyrano[3,2-c]chromen-5-one (ring-closed) | CH₂Cl₂ | ~384 | ~445 | ~61 | acs.org |
| 8-(N,N-dimethylamino)-pyrano[3,2-c]chromen-5-one (ring-opened) | CH₂Cl₂ | ~480 | ~650 | ~170 | acs.org |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information for this compound derivatives by determining the precise three-dimensional arrangement of atoms in the solid state. This technique confirms the connectivity, configuration, and conformation of the molecule, providing absolute proof of the structure elucidated by other spectroscopic methods. rsc.org
X-ray analysis reveals crucial details such as:
Bond lengths and angles.
The planarity of the coumarin system.
The conformation of the pyran ring (e.g., half-chair). nih.govcore.ac.uk
The relative stereochemistry at chiral centers.
Intermolecular interactions in the crystal lattice, such as hydrogen bonding and π–π stacking. iucr.org
The crystal structures of several pyranocoumarins, including tetrahydroseselin and various brominated derivatives, have been determined, confirming the angular fusion of the rings and the conformation of the dihydropyran ring. nih.goviucr.org
Chiroptical Methods for Absolute Configuration Assignment (e.g., Electronic Circular Dichroism, ECD)
Many natural pyranocoumarins are chiral, possessing stereocenters, typically in the pyran ring. Determining the absolute configuration (the actual R/S designation at each chiral center) is crucial. Chiroptical methods, which measure the differential interaction of chiral molecules with polarized light, are the primary techniques for this purpose, especially when crystallization for X-ray analysis is not possible. mdpi.com
Electronic Circular Dichroism (ECD): ECD is the most common chiroptical technique used for this class of compounds. acs.org The method involves measuring the experimental ECD spectrum of the chiral molecule and comparing it with the theoretical spectra calculated for all possible stereoisomers using quantum chemical methods. mdpi.comacs.org A good match between the experimental spectrum and the calculated spectrum of one of the isomers allows for the confident assignment of its absolute configuration. nih.gov This approach has been successfully used to assign the absolute configuration of numerous pyranocoumarin derivatives. acs.orgrsc.org
Vibrational Circular Dichroism (VCD): VCD, which measures circular dichroism in the infrared region, is another powerful technique for determining absolute configuration. It is sometimes considered more reliable than ECD because it is less sensitive to solvent effects and computational variations. acs.org VCD has been applied to assign the absolute configuration of various natural products, including pyranocoumarins. researchgate.net
Biological Activities and Mechanistic Investigations of 8h Pyrano 3,2 G Chromen 2 One Analogs
Anticancer and Antiproliferative Activities of Pyrano[3,2-g]chromen-2-one Derivatives
Coumarin (B35378) derivatives, including the pyrano[3,2-g]chromen-2-one scaffold, are recognized for their anticancer properties. bohrium.comresearchgate.netfrontiersin.org These compounds have been shown to exert their effects through various mechanisms, often with minimal side effects, making them attractive candidates for drug development. bohrium.comresearchgate.net The substitution patterns on the coumarin nucleus play a crucial role in determining their potency and selectivity against different cancer cell lines. bohrium.comresearchgate.net
A variety of 8H-pyrano[3,2-g]chromen-2-one analogs have demonstrated significant cytotoxic effects against a range of human cancer cell lines in laboratory settings. jst.go.jpnih.govmdpi.com
For instance, a series of 2,4-diarylpyrano[3,2-c]chromen-5(4H)-ones were synthesized and evaluated for their antiproliferative effects. jst.go.jp One compound in this series, CH-1, which has unsubstituted phenyl rings at the 2nd and 4th positions, showed notable cytotoxicity against HCT 116 and MiaPaCa-2 cell lines. jst.go.jp The introduction of substituents on the phenyl rings generally led to a decrease in cytotoxic activity. jst.go.jp
Similarly, a series of 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles were synthesized and tested against MCF-7, HCT-116, and HepG-2 human cancer cell lines. nih.gov Several of these compounds, particularly those with di- or tri-halogenated phenyl rings, exhibited potent growth inhibitory activity, with some being more active than the standard drug Erlotinib against the MCF-7 cell line. nih.gov
Furthermore, a study on 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives revealed selective cytotoxicity against the HCT-116 cell line. researchgate.net
The natural product Decursin (B1670152) has been shown to inhibit the growth of MCF-7 breast cancer and PC3 prostate cancer cells.
Table 1: In Vitro Cytotoxicity of Selected Pyrano[3,2-g]chromen-2-one Derivatives
The anticancer effects of pyrano[3,2-g]chromen-2-one derivatives are attributed to their ability to interfere with key cellular processes involved in cancer development and progression. nih.govnih.gov
Apoptosis Induction: A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. researchgate.netnih.gov For example, the pyrano[3,2-c]chromene derivative CH-1 was found to induce apoptosis, as evidenced by microscopic observations and analysis of mitochondrial membrane potential. jst.go.jp Studies have shown that these compounds can trigger apoptosis by activating caspases, a family of proteases that play a central role in the execution of apoptosis. nih.gov Some chalcone-coumarin hybrids, for instance, induce apoptosis by activating caspases 3 and 9. nih.gov
Src Kinase Inhibition: Src kinase is a non-receptor tyrosine kinase that is often overactive in cancer and plays a role in cell proliferation, invasion, and metastasis. chapman.edu Several pyrano[3,2-g]chromen-2-one derivatives have been identified as inhibitors of Src kinase. chapman.eduresearchgate.net A study investigating 3-alkyl-10-hydroxy-4,8,8-trimethyl-7,8-dihydropyrano[3,2-g]chromen-2(6H)-ones demonstrated their potential as Src kinase inhibitors. chapman.edu Furthermore, Src kinase has been shown to phosphorylate and inactivate Caspase-8, a key initiator of apoptosis. By inhibiting Src kinase, these compounds can potentially prevent this inactivation and promote apoptosis.
Antitubulin Activity: The mitotic spindle, composed of microtubules, is essential for cell division. Compounds that interfere with tubulin polymerization can disrupt this process and inhibit cancer cell proliferation. Some chalcone (B49325) derivatives have been reported to inhibit tubulin polymerization and cause cell cycle arrest in the G2/M phase. nih.gov
While much of the research on pyrano[3,2-g]chromen-2-one derivatives has been conducted in vitro, some studies have progressed to preclinical animal models. For example, Decursin has been shown to reduce tumor size in xenograft models, an effect attributed to the induction of apoptosis and inhibition of angiogenesis. Indole-chalcone derivatives have also demonstrated the ability to inhibit tumor growth in xenograft models without significant toxicity. nih.gov
Molecular Mechanisms of Action in Cancer Biology (e.g., apoptosis induction, Src kinase inhibition, antitubuline activity)
Anti-inflammatory Properties and Molecular Targets
In addition to their anticancer activities, this compound analogs have demonstrated significant anti-inflammatory properties. researchgate.netmdpi.comnih.gov Inflammation is a complex biological response implicated in a wide range of diseases. frontiersin.org
The natural products decursin and its derivatives, found in the root of Angelica gigas, are well-known for their anti-inflammatory and antioxidant effects, which are partly mediated through the activation of heme oxygenase-1 (HO-1). mdpi.comnih.gov
Pyrano[3,2-g]chromen-2-one derivatives can modulate various inflammatory mediators and signaling pathways. researchgate.netnih.gov For instance, a synthetic derivative of decursin, JB-V-60, was shown to reduce the levels of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. nih.gov
This compound was also found to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of many pro-inflammatory genes. researchgate.netnih.gov Furthermore, JB-V-60 promoted the nuclear translocation of Nrf2, a transcription factor that controls the expression of antioxidant and cytoprotective genes. nih.gov Another study on a cyclopentyl carbamic acid derivative of 8,8-dimethyl-2-oxo-6,7-dihydro-2H,8H-pyrano[3,2-g]chromen-7-yl-ester, CGK012, also demonstrated its ability to inhibit NF-κB activation and reduce the production of inflammatory mediators. researchgate.net
Table 2: Modulation of Inflammatory Mediators by Pyrano[3,2-g]chromen-2-one Derivatives
Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.gov Inhibition of these enzymes is a promising strategy for the development of anti-inflammatory drugs. nih.gov Some furo[3,2-g]chromene derivatives have been evaluated for their inhibitory activity against lipoxygenases. mdpi.com For example, several 2-carbo-substituted 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehydes exhibited inhibitory activity against LOX-15. mdpi.com One compound, 2-(4-methoxyphenyl)-5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde, also showed inhibitory effects against human LOX-5. mdpi.com
Cellular and Animal Model Studies of Anti-inflammatory Effects
The anti-inflammatory potential of this compound analogs has been explored in various cellular and animal models, revealing promising therapeutic activities. royalsocietypublishing.org Coumarin derivatives, in general, are recognized for their anti-inflammatory properties, often attributed to their ability to mitigate the inflammatory processes that contribute to various diseases. mdpi.com
In a notable study, a series of coumarin-benzimidazole derivatives were synthesized and evaluated for their anti-inflammatory effects. One particular compound, 3-(1H-benzo[d]imidazol-2-yl)-6-chloro-2H-chromen-2-one, emerged as a promising candidate for the development of anti-inflammatory agents with protective effects on the gastric mucosa, suggesting its potential utility in treating conditions like rheumatoid arthritis and osteoarthritis. mdpi.com Another investigation focused on coumarin-pyrazole hybrids, where compounds (3c) and (3f) demonstrated significant inhibition of heat-induced protein denaturation, a marker for anti-inflammatory activity. nih.gov Specifically, at a concentration of 31.25 µg/ml, these compounds exhibited 53.65% and 67.27% inhibition, respectively, surpassing the activity of the standard drug, aceclofenac. nih.gov
Furthermore, the structural framework of pyranochromenones has been a focal point for developing novel anti-inflammatory agents. connectjournals.com The fusion of pyran and chromenone rings is a common structural motif in natural products with diverse biological activities, including anti-inflammatory effects. researchgate.net Animal model studies have further substantiated these findings. For instance, in a mouse model of sepsis, the administration of certain pyrano[3,2-g]chromen-6-one analogs, specifically compounds 39d and 39e, was shown to improve survival rates, highlighting their potential in managing severe inflammatory conditions. mdpi.com
The anti-inflammatory actions of these compounds are often linked to their antioxidant properties and their ability to scavenge reactive oxygen species (ROS), which are key mediators of inflammation. researchgate.netacademie-sciences.fr By reducing oxidative stress, these pyranochromenone derivatives can help to downregulate the inflammatory cascade. researchgate.net The versatility of the coumarin scaffold allows for a wide range of chemical modifications, enabling the synthesis of derivatives with enhanced anti-inflammatory and other pharmacological profiles. researchgate.net
Antioxidant Activities and Free Radical Scavenging Mechanisms
Analogs of this compound are recognized for their significant antioxidant properties and their ability to scavenge free radicals. researchgate.netacademie-sciences.fr These compounds, belonging to the broader class of coumarins, have been extensively studied for their capacity to counteract oxidative stress, a key factor in the pathogenesis of numerous diseases. researchgate.netnih.gov The antioxidant activity of these molecules is often attributed to the presence of the coumarin nucleus, which can effectively participate in reducing processes. tandfonline.com
The structure-activity relationship (SAR) studies of various coumarin derivatives have revealed that the antioxidant potential is highly dependent on the substitution pattern on the coumarin ring. hilarispublisher.com For instance, the presence of hydroxyl groups, particularly in a polyhydroxy configuration, has been shown to confer potent antioxidant activity. hilarispublisher.com The incorporation of a pyran ring, as seen in this compound, can modulate this activity. While such modifications may sometimes lead to a reduction in antioxidant activity in certain assays like DPPH and ABTS, they can enhance activity in others, such as lipid peroxidation inhibition assays. hilarispublisher.com
The mechanisms underlying the antioxidant action of these compounds are multifaceted. They can act as direct free radical scavengers, donating a hydrogen atom to neutralize reactive species. nih.gov This is particularly evident in their interaction with stable free radicals like 1,1-diphenyl-2-picryl-hydrazyl (DPPH). academie-sciences.fr Additionally, some derivatives exhibit chelating activity, binding to transition metal ions and preventing them from catalyzing the formation of highly reactive radicals. nih.gov
The following subsections delve deeper into specific aspects of the antioxidant activities of this compound analogs.
Assays for scavenging reactive oxygen species (ROS) are crucial for evaluating the antioxidant potential of this compound analogs. These compounds have demonstrated the ability to mitigate the damaging effects of ROS, which are implicated in a wide array of diseases. researchgate.net The scavenging activity is often assessed using various in vitro models, including the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assay and hydroxyl radical scavenging assays. academie-sciences.frnih.gov
In DPPH assays, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured. academie-sciences.fr Several coumarin derivatives have shown significant DPPH scavenging activity, indicating their potential as potent antioxidants. nih.gov For example, a study on polyhydroxycoumarin derivatives revealed that trihydroxycoumarins possess strong antioxidant activity in DPPH assays. hilarispublisher.com The position of hydroxyl groups on the coumarin skeleton plays a critical role in this activity. hilarispublisher.com
Hydroxyl radical scavenging is another important measure of antioxidant capacity, as hydroxyl radicals are among the most reactive and damaging ROS. tandfonline.com The competition of coumarin derivatives with dimethyl sulfoxide (B87167) (DMSO) for hydroxyl radicals generated by the Fe3+/ascorbic acid system is a common method for evaluating this activity. tandfonline.com Certain oxepinocoumarins, which share structural similarities with pyranocoumarins, have shown high efficacy in scavenging hydroxyl radicals. tandfonline.com
Furthermore, the scavenging of superoxide (B77818) radicals has been investigated. In one study, 2H-chromen-2-one derivatives were found to exhibit the highest activity towards the superoxide radical anion (O•–2) generated in an enzymatic reduction model. researchgate.net The ability of these compounds to scavenge different types of ROS underscores their potential as broad-spectrum antioxidants.
The antioxidant activity of these compounds is not only dependent on their chemical structure but also on the specific assay used for evaluation. This highlights the importance of employing multiple assays to obtain a comprehensive understanding of their ROS scavenging capabilities. hilarispublisher.com
The inhibition of lipid peroxidation is a critical aspect of the antioxidant activity of this compound analogs. Lipid peroxidation is a chain reaction that leads to the oxidative degradation of lipids, resulting in cellular damage and contributing to the pathogenesis of various diseases. mdpi.com Coumarin derivatives have demonstrated a significant ability to inhibit this process, thereby protecting biological membranes from oxidative damage. nih.govmdpi.com
One common method to assess the inhibition of lipid peroxidation is the AAPH-induced linoleic acid oxidation assay. tandfonline.com In this assay, the ability of a compound to prevent the oxidation of linoleic acid, a polyunsaturated fatty acid, is measured. tandfonline.com Several oxepinocoumarins, which are structurally related to pyranocoumarins, have been shown to effectively inhibit AAPH-induced lipid peroxidation, with some compounds exhibiting higher activity than the reference compound, trolox. tandfonline.com
The structure-activity relationship for lipid peroxidation inhibition can differ from that observed in other antioxidant assays. For instance, while the incorporation of a pyran ring on the coumarin skeleton may reduce activity in DPPH and ABTS assays, it can enhance the inhibition of lipid peroxidation. hilarispublisher.com This suggests that different structural features may be important for different antioxidant mechanisms. For example, lipophilicity appears to be a favorable factor for inhibiting lipid peroxidation, as more lipophilic compounds can better interact with lipid membranes. tandfonline.com
In a study of various coumarin derivatives, the inhibition of lipid peroxidation was found to be in the range of 7.0–91.0%. mdpi.com Compounds with substituents at the 6 or 7 position of the coumarin ring, particularly those with a bromine atom at position 6, showed high rates of inhibition. mdpi.com This highlights the importance of specific substitutions in modulating the anti-lipid peroxidation activity of these compounds.
The ability of this compound analogs to inhibit lipid peroxidation underscores their potential as therapeutic agents for diseases associated with oxidative stress and membrane damage.
Reactive Oxygen Species (ROS) Scavenging Assays
Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)
The this compound scaffold and its analogs have been a subject of significant interest in the search for new antimicrobial agents. connectjournals.comdoaj.org These compounds, belonging to the broader class of coumarins, have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. researchgate.netresearchgate.netresearchgate.net The antimicrobial efficacy of these derivatives is often influenced by the nature and position of substituents on the pyranochromenone core. connectjournals.com
The fusion of a pyran ring to the chromenone system creates a unique chemical architecture that can interact with various microbial targets. doaj.org Researchers have synthesized and evaluated numerous derivatives, exploring the impact of different functional groups on their antimicrobial potency. connectjournals.comresearchgate.net For instance, the introduction of quaternary ammonium (B1175870) moieties has been shown to enhance the antibacterial activity of pyranochromenone derivatives. researchgate.net Similarly, the incorporation of triazole rings has led to the development of compounds with notable antibacterial efficacy. researchgate.net
The versatility of the coumarin framework allows for the creation of hybrid molecules that combine the pyranochromenone scaffold with other bioactive pharmacophores, such as pyrazoles, with the aim of developing novel antimicrobial agents with improved activity profiles. nih.gov The following subsections will provide a more detailed overview of the antibacterial and antifungal activities of this compound analogs.
Derivatives of this compound have been extensively evaluated for their activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative species. doaj.orgresearchgate.net These studies have revealed that the antibacterial efficacy of these compounds is highly dependent on their specific chemical structures.
In one study, a series of synthetic quaternary ammonium derivatives of pyranochromenones were investigated for their antimicrobial properties. researchgate.net Notably, the compound N,N,N-triethyl-10-(4,8,8-trimethyl-2-oxo-2,6,7,8-tetrahydropyrano[3,2-g]chromen-10-yloxy)decan-1-aminium bromide demonstrated significant activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values of 16, 35, and 15.62 µg/ml, respectively. researchgate.net Another compound from the same series exhibited even higher antibacterial activity, with an MIC value of 5 µg/ml against Bacillus cereus and Bacillus subtilis. researchgate.net
The synthesis of novel triazolyl pyranochromen-2(1H)-one derivatives has also yielded compounds with promising antibacterial activity. researchgate.net These compounds were evaluated against both Gram-positive and Gram-negative bacteria, and the structure-activity relationship data obtained from these studies can be used to design more potent antibacterial agents. researchgate.net
Furthermore, pyrano[3,2-g]chromene-4,6-dione derivatives have been synthesized and tested for their in vitro antibacterial properties. doaj.org Among the tested compounds, some demonstrated excellent antibacterial action against B. cereus, with one compound, 1g, exhibiting an MIC of 0.5 µg/mL, which was more effective than the standard drug, ciprofloxacin. doaj.org
The antibacterial activity of auriculatin (B190632) and millexatin F, which are structurally related to pyranochromenones, has also been investigated. acs.org These compounds showed significant activity against Gram-positive bacterial strains, with MIC values ranging from 0.5 to 4 µg/mL. acs.org They were particularly effective against drug-resistant strains like MRSA and VRE. acs.org
The following table summarizes the antibacterial activity of selected this compound analogs:
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| N,N,N-triethyl-10-((4,8,8-trimethyl-2-oxo-2,6,7,8-tetrahydropyrano[3,2-g]chromen-10-yl)oxy)decan-1-aminium bromide | S. aureus | 16 | researchgate.net |
| P. aeruginosa | 35 | researchgate.net | |
| M. tuberculosis | 15.62 | researchgate.net | |
| N,N,N-triethyl-10-(4,8,8-trimethyl-2-oxo-2,6,7,8-tetrahydropyrano[3,2-g]chromen-10-yloxy)decan-1-aminium bromide (16) | B. cereus | 5 | researchgate.net |
| B. subtilis | 5 | researchgate.net | |
| Pyrano[3,2-g]chromene-4,6-dione derivative (1g) | B. cereus | 0.5 | doaj.org |
| Auriculatin | Gram-positive strains | 0.5-4 | acs.org |
| Millexatin F | Gram-positive strains | 0.5-4 | acs.org |
These findings highlight the potential of this compound derivatives as a promising class of antibacterial agents.
Analogs of this compound have demonstrated notable antifungal activity against a variety of fungal pathogens. connectjournals.comresearchgate.net The structural diversity within this class of compounds allows for the modulation of their antifungal efficacy, making them a promising area of research for the development of new antifungal agents. nih.gov
In a study investigating synthetic pyranochromenones, two compounds, 17 and 18, exhibited modest antifungal activity against the clinical isolate Trichophyton rubrum, with a minimum inhibitory concentration (MIC) of 6.25 µg/ml. researchgate.net This suggests that the pyranochromenone scaffold can serve as a basis for the design of compounds with activity against dermatophytes.
Another study focused on substituted 9-hydroxy-4-methyl-8-phenylpyrano[2,3-f]chromene-2,10-diones, which are structurally related to the this compound core. connectjournals.com Among the synthesized compounds, the methoxy-substituted derivatives showed the best antimicrobial profile, which included antifungal activity. connectjournals.com This highlights the importance of specific substituents in determining the antifungal potency of these molecules.
While some pyranochromenone derivatives have shown promising results, others have exhibited weak or no effects against certain fungal strains. For example, in one study, nearly all of the tested pyranochromenone derivatives showed no effects against the tested fungi, with the exception of a thioamide derivative which showed moderate activity. researchgate.net This variability in antifungal efficacy underscores the need for further structure-activity relationship studies to identify the key structural features required for potent and broad-spectrum antifungal activity.
The development of novel coumarin derivatives, including those with a pyran ring, remains an active area of research in the quest for new and effective antifungal therapies. nih.gov The ability to synthesize a wide range of analogs allows for the systematic exploration of the chemical space and the optimization of antifungal properties.
Antiviral Mechanisms
Analogs of this compound have demonstrated notable antiviral properties, particularly through the inhibition of key viral enzymes like neuraminidase and HIV-1 reverse transcriptase. researchgate.netnih.gov
Neuraminidase Inhibition: Certain pyranocoumarin (B1669404) derivatives have been identified as inhibitors of influenza virus neuraminidase. nih.gov For instance, glycyrol, a ring-closed coumarin, exhibited potent inhibitory activity against this enzyme, suggesting that the furan (B31954) ring system is crucial for its inhibitory action against neuraminidase. nih.gov The antiviral efficacy of these compounds is attributed to their ability to block the function of the viral envelope protein, neuraminidase. researchgate.net
Anti-HIV-1 Reverse Transcriptase Inhibition: Pyranocoumarins are a significant class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Compounds like calanolide (B8761490) A, costatolide, and dihydrocostatolide (B1217608) have shown unique anti-HIV activities. Studies on novel tetracyclic dipyranocoumarin analogs have revealed their potential to inhibit HIV-1 reverse transcriptase (RT) and protease (PR). nih.gov One particular compound, V0201, displayed significant anti-HIV-1 activity, with IC50 values of 3.56 and 0.78 micromol/L against HIV-1 PR and RT, respectively, and an IC50 of 0.036 micromol/L against HIV-1 replication in peripheral blood mononuclear cell cultures. nih.gov The anti-HIV activity of these pyranocoumarins is directly mediated by the inhibition of reverse transcriptase. mdpi.com Some pyranocoumarins can act through multiple mechanisms or bind to several sites, which makes them resilient to HIV mutations. mdpi.comnih.gov
Table 1: Anti-HIV-1 Activity of a Pyranocoumarin Analog
| Compound | Target | IC50 (µM) | HIV-1 Replication Inhibition (PBMC) IC50 (µM) |
|---|---|---|---|
| V0201 | HIV-1 Protease | 3.56 | 0.036 |
| V0201 | HIV-1 Reverse Transcriptase | 0.78 | 0.036 |
Other Notable Biological Activities
Beyond their antiviral effects, this compound analogs exhibit a range of other significant biological activities. nih.govmdpi.comunair.ac.id
Alpha-Glucosidase Inhibition
Several pyranocoumarin derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov Prenylated pyranocoumarins, such as nordentatin, dentatin, and clausarin (B1232218), isolated from Clausena excavata, have demonstrated stronger α-glucosidase inhibitory activity than the standard drug, acarbose (B1664774). nih.gov Clausarin, in particular, showed the highest activity with an IC50 value of 8.36 μM, which is significantly more potent than acarbose (IC50 = 430.35 μM). nih.gov The presence of a prenyl group at C-3 and a hydroxyl group at C-5 appears to be important for this enhanced activity. nih.gov
Computational studies have further elucidated the inhibitory mechanism of pyranocoumarin derivatives against α-glucosidase. nih.govespublisher.comespublisher.com Molecular docking and dynamics simulations have shown that these compounds can effectively bind to the active site of the enzyme. nih.gov For instance, a carbazole-pyranocoumarin conjugate, Carbazomarin-C, exhibited better inhibitory potential than acarbose in computational models. espublisher.comespublisher.com A study on three semi-synthetic pyranocoumarin derivatives (PC1, PC2, and PC3) also highlighted their potential as α-glucosidase inhibitors, with PC1 showing the most favorable binding energy. unair.ac.idnih.gov Another pyranocoumarin, 5-methoxy-8,8-dimethyl-10-(3-methyl-2-butenyl)-2H,this compound, was identified as a putative α-glucosidase inhibitor through GC-MS metabolomics. researchgate.netnih.gov
Table 2: Alpha-Glucosidase Inhibitory Activity of Pyranocoumarins
| Compound | Source/Type | IC50 (µM) |
|---|---|---|
| Nordentatin | Clausena excavata | > Acarbose |
| Dentatin | Clausena excavata | > Acarbose |
| Clausarin | Clausena excavata | 8.36 |
| Acarbose | Standard Drug | 430.35 |
| PC1 | Semi-synthetic | 1.54 mM |
| PC2 | Semi-synthetic | 4.87 mM |
| PC3 | Semi-synthetic | 2.43 mM |
| Carbazomarin-C | Carbazole-pyranocoumarin conjugate | 0.22 mM |
Acetylcholinesterase Inhibition
Certain analogs of this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. mdpi.com Decursinol (B1670153), a compound isolated from the roots of Angelica gigas, is a known inhibitor of acetylcholinesterase. ebi.ac.uknih.govebi.ac.uk Arisugacins A and B, isolated from Penicillium sp. FO-4259, are highly selective AChE inhibitors with IC50 values of 1 and 26 nM, respectively. nih.gov
The structure of the pyranocoumarin plays a role in its AChE inhibitory activity. For example, the presence of a furan or pyran ring can slightly increase the inhibitory activity. nih.gov Studies on khellactone (B107364) coumarin derivatives from Peucedanum japonicum Thurnberg also revealed AChE inhibitory properties. nih.gov Pteryxin, a dihydropyranocoumarin, was found to be a more effective butyrylcholinesterase (BChE) inhibitor than the standard drug galantamine. mdpi.comsemanticscholar.org
Hepatoprotective and Neuroprotective Effects
Some pyranocoumarins have demonstrated protective effects on the liver and nervous system. espublisher.com Anomalin, a pyranocoumarin, is known to possess both hepatoprotective and neuroprotective activities. nih.gov Decursin and its derivatives have shown neuroprotective effects against amyloid-β induced injury in PC12 cells by suppressing inflammation and oxidative stress. researchgate.net While some studies suggest that certain pyranocoumarins like clausarin are predicted to have no hepatotoxicity based on in silico analysis, it is an area that requires more extensive research. nih.gov
Anticoagulant Properties
Pyranocoumarins have also been recognized for their anticoagulant properties. nih.govmdpi.com Ethuliacoumarin A is a notable example of a pyranocoumarin that exhibits anticoagulant effects. rsc.org The structural similarity of some coumarin derivatives to vitamin K allows them to act as vitamin K antagonists, thereby interfering with the clotting cascade. nih.gov
Structure Activity Relationship Sar Studies of 8h Pyrano 3,2 G Chromen 2 One and Its Derivatives
Influence of the Core Pyrano[3,2-g]chromen-2-one Scaffold on Biological Activity
The 8H-pyrano[3,2-g]chromen-2-one nucleus is a type of pyranocoumarin (B1669404), a class of compounds characterized by a fused pyran and coumarin (B35378) (benzopyran-2-one) ring system. smolecule.comresearchgate.net This core scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous natural and synthetic molecules with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. tandfonline.comnih.govnih.gov
Impact of Substituents on Activity Profile
The type, position, and orientation of substituents on the this compound scaffold are critical determinants of the resulting compound's biological activity and potency.
The introduction of various substituent groups onto the pyranocoumarin framework has profound effects on the biological activity.
Alkyl Substitutions: The length and nature of alkyl chains can significantly impact efficacy. In a study on antiproliferative pyranocoumarins, C-3 alkyl substitutions were investigated. chapman.edu It was found that compounds with longer alkyl chains, such as decyl, exhibited potent activity against specific cancer cell lines like HT-29 and SK-OV-3. chapman.edu This suggests that increased lipophilicity conferred by the long alkyl chain may enhance cell membrane permeability or hydrophobic interactions at the target site. The presence of dimethyl groups is also a common feature in active pyranocoumarins. smolecule.com
Aryl Substitutions: The addition of aryl groups can lead to potent inhibitors of various enzymes. In the development of xanthine (B1682287) oxidase inhibitors based on a related pyrano[3,2-c]chromen-one scaffold, SAR studies revealed that conjugates with phenyl rings bearing electron-donating substituents were more active than those with unsubstituted or electron-withdrawing groups. tandfonline.com Furthermore, replacing a phenyl ring with a larger aromatic system like a naphthyl group also resulted in highly potent inhibitors. tandfonline.com
Heterocyclic Substitutions: Incorporating heterocyclic moieties is a common strategy to enhance biological activity. The replacement of an aryl ring with a thiophenyl ring led to the most potent compound in a series of xanthine oxidase inhibitors, surpassing the activity of the standard drug allopurinol. tandfonline.com The synthesis of hybrid molecules combining the coumarin scaffold with other heterocyclic systems like pyran, pyridine, thiazole, and pyrazole (B372694) has been reported as a successful strategy for developing new anticancer agents. nih.govmdpi.com For instance, the rational design and synthesis of 2-(chromen-3-yl)-5-aryl-1H-imidazole derivatives have been explored to create novel anti-angiogenesis agents. researchgate.net
Table 1: Effect of Different Substitutions on Biological Activity
| Substitution Type | Position | Substituent Example | Observed Biological Activity | Reference |
|---|---|---|---|---|
| Alkyl | C-3 | Decyl | Antiproliferative (HT-29, SK-OV-3 cells) | chapman.edu |
| Aryl | Ring B | 2-Naphthyl | Xanthine Oxidase Inhibition | tandfonline.com |
| Heterocyclic | Ring B | Thiophenyl | Potent Xanthine Oxidase Inhibition | tandfonline.com |
| Heterocyclic | C-3 | Pyran, Pyridine | Anticancer | nih.govmdpi.com |
Hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are frequently found in biologically active natural products and their synthetic analogs. Their ability to form hydrogen bonds and alter electronic properties makes them key players in SAR.
Hydroxyl Groups: The presence and position of hydroxyl groups can be critical for target binding. For example, a hydroxyl group at the C-10 position was a common feature in a series of C-3 alkyl-substituted pyranocoumarins with antiproliferative activity. chapman.edu In broader coumarin studies, hydroxyl groups have been shown to be important for anti-inflammatory activity and for binding to the active site of enzymes like α-glucosidase through hydrogen bond formation. nih.govnih.gov
Methoxy Groups: The methylation of hydroxyl groups to form methoxy groups can influence a compound's lipophilicity and metabolic stability. A 5-methoxy-substituted this compound derivative was identified as a potential α-glucosidase inhibitor. nih.gov In other chromene scaffolds, the introduction of a methoxy group at the C-6 position has been shown to enhance anticancer potency. frontiersin.org
The specific location of a substituent on the pyranocoumarin ring system dramatically influences its biological effect.
C-3 Position: This position on the pyrone ring is a common site for modification. As noted, long-chain alkyl substitutions at C-3 can impart significant antiproliferative activity. chapman.edu The introduction of various aryl and heterocyclic groups at this position through different synthetic strategies is a key approach in the development of new therapeutic agents. nih.govmdpi.com
C-5 Position: Substitution at this position on the benzene (B151609) ring can be influential. A methoxy group at C-5 was present in an active α-glucosidase inhibitor, 5-methoxy-8,8-dimethyl-10-(3-methyl-2-butenyl)-2H,this compound. nih.gov
C-8, C-9, C-10 Positions: Modifications in these regions have also been shown to be important. SAR studies on a related pyrano[3,2-c]chromen-2-one skeleton revealed that introducing two methyl substituents at the C-8 and C-9 positions was important for increasing antitumor activity. researchgate.net The C-10 position has been shown to tolerate substitutions, including a hydroxyl group in antiproliferative agents and a prenyl group in an α-glucosidase inhibitor. chapman.edunih.gov
Table 2: Summary of Positional Effects of Substituents
| Position | Substituent | Resulting Activity/Effect | Reference |
|---|---|---|---|
| C-3 | Long-chain alkyl (e.g., decyl) | Increased antiproliferative activity | chapman.edu |
| C-5 | Methoxy | α-glucosidase inhibition | nih.gov |
| C-8 & C-9 | Methyl | Increased antitumor activity | researchgate.net |
| C-10 | Hydroxyl | Antiproliferative activity | chapman.edu |
Role of Hydroxyl and Methoxy Groups
Stereochemical Considerations in Structure-Activity Relationships
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining biological activity, as biomolecules like enzymes and receptors are chiral. For pyranocoumarin derivatives, stereocenters can exist, particularly when the pyran ring is saturated or substituted.
The synthesis of pyranocoumarin glycohybrids using carbohydrate-derived precursors introduces predefined chiral centers into the final molecule. doi.org This chirality is a crucial characteristic for drug-like molecules, as different stereoisomers can exhibit vastly different biological activities and metabolic profiles. For example, syntheses starting from D-glucal versus D-galactal have been shown to result in products with poor diastereoselectivity, highlighting the influence of the precursor's stereochemistry on the final product's structure. doi.org
In studies of related chromane (B1220400) scaffolds, the stereochemical configuration at specific positions has been shown to be determinative for activity. For instance, for a series of chromanamine derivatives, the (R)-configuration at the C4 position was preferred for biological activity over the (S)-configuration. acs.org Such findings underscore the importance of controlling stereochemistry during synthesis to produce the most active isomer and avoid potential off-target effects from other isomers. nih.gov
Rational Design and Synthesis of Bioactive Analogs
Rational drug design involves creating new molecules with a specific biological activity based on an understanding of the SAR of a lead compound or the structure of its biological target. researchgate.net The pyranocoumarin scaffold serves as an excellent template for such design strategies. tandfonline.com
One approach involves creating hybrid molecules that combine the pyranocoumarin core with other known pharmacophores. For example, novel 2-(substituted 2H-chromen-3-yl)-5-aryl-1H-imidazole derivatives were rationally designed and synthesized by combining the chromene and imidazole (B134444) pharmacophores to create potent anti-angiogenesis and anticancer agents. researchgate.net
Another strategy is bioisosteric replacement, where a part of the molecule is replaced with a chemical group that has similar physical or chemical properties, in order to enhance potency or improve pharmacokinetic properties. This was demonstrated in the design of xanthine oxidase inhibitors, where a phenyl ring was replaced by a thiophenyl ring, resulting in a significant increase in inhibitory activity. tandfonline.com Similarly, bioinspired analogs of the natural anti-HIV agent Calanolide (B8761490) A, a pyranocoumarin, were designed by replacing a portion of the molecule with nitrogen heterocycles or aromatic groups to mimic its bioactive properties. nih.gov These rational approaches, guided by SAR data, are essential for the efficient discovery and optimization of new drug candidates based on the this compound structure. bohrium.com
Computational Chemistry and Molecular Modeling of 8h Pyrano 3,2 G Chromen 2 One Compounds
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chimicatechnoacta.rusemanticscholar.org This method is instrumental in understanding the interactions between 8H-pyrano[3,2-g]chromen-2-one derivatives and their biological targets.
For instance, a derivative, 5-methoxy-8,8-dimethyl-10-(3-methyl-2-butenyl)-2H,this compound, was identified as a potential α-glucosidase inhibitor through molecular docking studies. mdpi.comnih.gov The docking results revealed a low binding energy of -8.2 kcal/mol, indicating a high affinity for the active site of the α-glucosidase enzyme. mdpi.com Similarly, other pyranochromenone derivatives have been evaluated for their inhibitory activity against various enzymes. For example, docking studies of pyranocoumarin (B1669404) derivatives against α-glucosidase have provided insights at a molecular level. researchgate.net
In the context of anticancer research, derivatives of 3-acetyl-5-methoxy-8-methyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione have been synthesized and their interactions with target proteins were confirmed using molecular docking. nih.gov Furthermore, a study on anthraquinone-connected coumarin (B35378) derivatives, including those with the pyrano[3,2-g]chromene scaffold, used molecular docking to investigate their antibacterial and tyrosinase inhibitory activities. researchgate.net One derivative, in particular, showed a docking score of -8.8 kcal/mol against tyrosinase, which was superior to the standard inhibitor, kojic acid. researchgate.net
The table below summarizes the results of selected molecular docking studies on this compound derivatives.
| Derivative | Target Protein | Binding Energy (kcal/mol) |
| 5-methoxy-8,8-dimethyl-10-(3-methyl-2-butenyl)-2H,this compound | α-glucosidase | -8.2 mdpi.com |
| Anthraquinone-pyrano[3,2-g]chromene derivative | Tyrosinase | -8.8 researchgate.net |
| (s)-(+)-3-(3,4-dihydroxy-phenyl)-acrylic acid 2,2-dimethyl-8-oxo-3,4-dihydro-2h,8h-pyrano [3,2-g]-chromen-3-yl-ester | Matriptase | -8.9 nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orglongdom.org These models are valuable tools in drug discovery for predicting the activity of new chemical entities. excli.deresearchgate.net
While specific QSAR studies focusing solely on this compound are not extensively documented in the provided results, the broader class of coumarins and chromones has been the subject of numerous QSAR analyses. researchgate.netresearchgate.netsciensage.info For example, QSAR techniques were instrumental in the development of antiallergic pyranenamines, where graphical analysis and multiple regression suggested that increased hydrophilicity could enhance potency. nih.gov This led to the synthesis of derivatives with significantly improved activity. nih.gov
The general approach in QSAR involves calculating a set of molecular descriptors that quantify various physicochemical properties of the molecules. longdom.org These descriptors are then used as predictor variables in a regression or classification model to predict the biological activity. wikipedia.org For pyrano[3,2-g]chromen-2-one derivatives, relevant descriptors would likely include those related to hydrophobicity, electronic effects, and steric properties.
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has been applied to study the electronic and geometric properties of this compound derivatives, providing insights into their reactivity and stability. researcher.liferesearchgate.netresearchgate.net
A study on coumarin derivatives, including the linear pyrano coumarin 8,8-dimethyl-2H,this compound, employed DFT calculations to investigate their potential as corrosion inhibitors. nih.govresearcher.liferesearchgate.netresearchgate.net The B3LYP hybrid functional with the 6-311++G(d,p) basis set was used to optimize the geometry and calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), and dipole moments. nih.govresearcher.liferesearchgate.net These parameters are crucial for understanding the interaction of the molecules with metal surfaces. researcher.life
In another study, DFT calculations were used to investigate the stereodynamics and conformational properties of diaryl-pyrano-chromenes, including derivatives of 2H,8H-pyrano[3,2-g]chromene. nih.govmdpi.com The B3LYP functional with the 6-31G(d) basis set was used for geometry optimization and frequency analysis of ground and transition states. nih.gov These calculations helped in understanding the rotational energy barriers and the stability of different atropisomers. nih.govmdpi.com
The table below presents some of the calculated electronic properties for a representative this compound derivative from DFT studies.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 8,8-dimethyl-2H,this compound | Data not available | Data not available | Data not available |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.
While specific MD simulation studies exclusively focused on this compound were not prominently found in the search results, the utility of this technique for similar systems is well-established. For instance, MD simulations have been used to provide insights into the stability of ligand-protein interactions for other chromone (B188151) derivatives. researchgate.net These simulations can reveal the flexibility of the ligand and the protein's active site, providing a more dynamic picture of the binding event than static docking alone.
In a broader context, MD simulations are often used in conjunction with molecular docking. After a docking pose is identified, an MD simulation can be run to assess the stability of the predicted complex over time. This can help to refine the binding mode and identify key interactions that are maintained throughout the simulation.
In Silico Prediction of Bioactivity and Pharmacokinetic Properties
In silico methods are increasingly used to predict the bioactivity and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of drug candidates early in the discovery process. nih.gov These predictions help in prioritizing compounds for synthesis and experimental testing. biorxiv.orgresearchgate.netuq.edu.au
For this compound and its derivatives, in silico tools can predict a range of properties. While specific toxicity profiles are excluded from this discussion, other pharmacokinetic parameters are of interest. For example, the lipophilicity, often expressed as logP, is a key determinant of absorption and distribution. The pyranochromenone scaffold, being relatively lipophilic, suggests that its derivatives are likely to have good membrane permeability.
Web-based platforms and specialized software can be used to predict properties such as intestinal absorption, plasma protein binding, and metabolic stability. uq.edu.au For instance, the pkCSM server uses graph-based signatures to predict various pharmacokinetic properties. uq.edu.au While the search results did not provide a comprehensive in silico ADME profile for this compound, the general principles of such predictions are applicable.
A study on the synthesis of (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives was guided by in silico predictions of their antioxidant activity. grafiati.com This highlights how computational predictions can direct synthetic efforts towards compounds with desired biological activities.
Analysis of Solvent Accessible Surface Area (ASA)
The Solvent Accessible Surface Area (ASA) of a molecule is the surface area that is accessible to a solvent. utmb.educolumbia.edu It is an important parameter in understanding protein folding, stability, and ligand binding. doi.org
In the context of this compound derivatives, ASA analysis can provide insights into their interactions with biological targets. researchgate.net A study on pyranocoumarin derivatives and their interaction with α-glucosidase included an analysis of the solvent-accessible surface area to understand how water molecules access the receptor surface. researchgate.net
The Boltzmann-weighted Solvent Accessible Surface Area (BASASA) is a descriptor that considers the conformational flexibility of a molecule when calculating the accessible surface area. doi.org This approach has been used to correlate the ASA of G-quadruplex binders with their stabilizing activity. doi.org While a specific ASA study on the parent this compound was not found, this methodology could be applied to understand how different substituents on the pyranochromenone scaffold affect its interaction with solvent and, consequently, its binding to a target.
Advanced Research Areas and Future Directions for 8h Pyrano 3,2 G Chromen 2 One Research
Exploration of Novel Biological Targets and Therapeutic Applications
The unique structure of the 8H-pyrano[3,2-g]chromen-2-one core and its derivatives has been associated with a wide spectrum of biological activities. ontosight.aiontosight.ai Research is actively exploring new therapeutic avenues beyond the traditionally known effects of coumarins.
Derivatives of this compound have been investigated for several potential therapeutic applications:
Anticancer Activity : Certain pyranocoumarin (B1669404) derivatives have shown potential in cancer treatment. ontosight.ai For instance, seselin (B192379) (8,8-dimethyl-2H,8H-pyrano[2,3-f]chromen-2-one), an angular isomer, was found to promote cisplatin-induced apoptosis in gastric cancer cells, while the linear 8,8-dimethyl-2H,this compound was also tested in this study. serbiosoc.org.rsresearchgate.net Other studies have synthesized derivatives with the aim of evaluating their antitumor properties. researchgate.net A specific derivative, SLCB050, was identified as an inhibitor of the DX2-p14/ARF protein interaction, which is implicated in the progression of small cell lung cancer. google.com
Antimicrobial Effects : While some synthesized pyrano[3,2-g]chromenone derivatives showed only weak antimicrobial effects against B. subtilis and P. vulgaris and no effect against S. aureus and E. coli, the development of new derivatives continues to be an area of interest for finding potential antimicrobial agents. citedrive.comresearchgate.net
Metabolic Disorders : Substituted pyranochromenones have been synthesized and screened for their ability to inhibit pancreatic α-amylase, an enzyme involved in carbohydrate digestion. researchgate.net This suggests a potential role in managing diet-induced hyperglycemia. researchgate.net Additionally, metabolomics analysis of bone tissue in a mouse model of postmenopausal osteoporosis identified 8,8-dimethyl-2H,this compound as an upregulated metabolite, pointing towards its involvement in metabolic bone disease. nih.govresearchgate.net
Anti-inflammatory and Antioxidant Properties : Compounds with a pyranochromenone structure are recognized for their potential anti-inflammatory and antioxidant activities. ontosight.aiontosight.ai The hydroalcoholic extract of Zanthoxylum acanthopodium DC. (Andaliman) fruits, which contains 8,8-dimethyl-2H,this compound, has demonstrated cardioprotective effects in doxorubicin-induced rats, partly attributed to its antioxidant properties that can increase superoxide (B77818) dismutase (SOD) levels. mdpi.com
Platelet Aggregation Inhibition : In a study of six coumarin (B35378) derivatives, 8,8-dimethyl-2H,this compound was shown to inhibit ADP-induced platelet aggregation, suggesting potential applications in cardiovascular health. mdpi.com
| Biological Activity | Target/Application | Specific Derivatives/Context | Citations |
| Anticancer | Apoptosis promotion, Protein-protein interaction inhibition | Seselin, 8,8-dimethyl-2H,this compound, SLCB050 | serbiosoc.org.rsresearchgate.netresearchgate.netgoogle.com |
| Antimicrobial | Antibacterial | Various pyrano[3,2-g]chromenone derivatives | citedrive.comresearchgate.net |
| Metabolic Disorders | α-amylase inhibition, Osteoporosis | Substituted pyranochromenones, 8,8-dimethyl-2H,this compound | researchgate.netnih.govresearchgate.net |
| Antioxidant | Cardioprotection, Free-radical scavenging | 8,8-dimethyl-2H,this compound from Zanthoxylum acanthopodium | mdpi.com |
| Anti-platelet | ADP-induced platelet aggregation | 8,8-dimethyl-2H,this compound | mdpi.com |
Development of New Synthetic Methodologies for Complex Derivatives
The synthesis of pyrano[3,2-g]chromen-2-ones, particularly with specific substitution patterns, is crucial for exploring their structure-activity relationships. Traditional methods can be limited, prompting chemists to develop more efficient and regioselective synthetic routes.
A significant advancement is the use of gold-catalyzed reactions . rsc.org Researchers have developed a protocol for the exclusive formation of 2H,this compound regioisomers. researchgate.netacs.orgresearchgate.net This method involves the JohnPhosAu(MeCN)SbF6 catalyzed intramolecular hydroarylation of 8-iodo-7-(prop-2-yn-1-yloxy)-2H-chromen-2-one derivatives, followed by a selective palladium/formate reduction to remove the iodine atom. rsc.orgresearchgate.net This regiocontrolled approach is a powerful tool for creating a library of new pyranocoumarin derivatives for biological screening. researchgate.net
Other synthetic strategies include:
Starting from naturally occurring compounds like visnagin (B192663). Ring opening of visnagin yields a 6-formyl-7-hydroxychromone derivative, which can then react with various active methylene (B1212753) compounds to produce a range of pyrano[3,2-g]chromenone derivatives. citedrive.com
Pechmann condensation of specific resorcinols with reagents like ethyl 4,4,4-trifluoro-3-oxobutanoate has been used to create fluorinated pyranochromenone derivatives. researchgate.net
These versatile synthetic tools are essential for systematically modifying the pyrano[3,2-g]chromen-2-one scaffold to optimize its biological activity and develop complex, novel derivatives. rsc.orgresearchgate.net
Investigation of Photophysical Properties for Material Science Applications (e.g., OLEDs, sensors)
While the biological activities of pyranocoumarins are well-documented, their potential in material science is an emerging field of interest. The coumarin scaffold itself is known for its intriguing photophysical properties, making its derivatives candidates for various applications. researchgate.net
In silico studies have begun to explore the properties of coumarin derivatives, including the linear pyrano coumarin 8,8-dimethyl-2H,this compound, for applications such as corrosion inhibition on metal surfaces. colab.wsresearchgate.net These computational studies use methods like Density Functional Theory (DFT) and Monte Carlo simulations to model the adsorption behavior and electronic properties of these molecules on surfaces like iron and copper. researchgate.netresearchgate.net Such research provides a theoretical foundation for developing new, potentially biodegradable, and environmentally friendly corrosion inhibitors. researchgate.net
Although direct applications in organic light-emitting diodes (OLEDs) or specific chemical sensors for this compound are not yet extensively reported in the literature, the inherent fluorescence of many coumarin compounds suggests this is a promising area for future investigation. The development of novel derivatives with tailored electronic and photophysical properties could lead to their use as emitters, dopants, or sensors.
Integration of Omics Technologies in Mechanistic Studies
"Omics" technologies, such as metabolomics, provide a powerful, systems-level approach to understanding the role of specific compounds in complex biological processes. nih.gov This hypothesis-free methodology allows for the comprehensive analysis of metabolites in a biological sample, revealing changes in response to stimuli or disease. nih.govnih.gov
The compound 8,8-dimethyl-2H,this compound has been identified in several metabolomics studies, highlighting its involvement in diverse biological contexts:
Plant Defense : In a study on soybean seed resistance to the fungus Fusarium fujikuroi, metabolomic analysis identified 8,8-dimethyl-2H,this compound as one of the downregulated metabolites in later stages of infection. frontiersin.org This suggests its role within a complex metabolic network that responds to pathogen attack. frontiersin.org
Human Disease : A study combining ultrahigh-performance liquid chromatography with mass spectrometry (UHPLC-MS/MS) for metabolomic detection in bone tissue identified 8,8-dimethyl-2H,this compound. nih.govresearchgate.net Its upregulation in an animal model of postmenopausal osteoporosis suggests it may be a biomarker or play a role in the pathophysiology of the disease. nih.govresearchgate.net
These examples demonstrate how integrating omics technologies can uncover previously unknown roles for this compound and its derivatives, providing valuable insights into their mechanisms of action and identifying them as potential biomarkers.
Biotechnology Approaches for Enhanced Production (e.g., metabolic engineering)
Many pyranocoumarins are naturally occurring compounds isolated from various plant species, such as those from the Rutaceae and Umbelliferae families. researchgate.netgoogle.com For example, 10-hydroxy-8,8-dimethyl-2H,this compound has been isolated from the roots of Toddalia asiatica. researchgate.net The presence of 8,8-dimethyl-2H,this compound in plants like soybean, as revealed by metabolomics, confirms its production through natural biosynthetic pathways. frontiersin.org
The natural origin of these compounds opens the door for biotechnological production methods. While chemical synthesis is crucial for creating novel derivatives, production of the core natural scaffolds could be enhanced using techniques like metabolic engineering. By identifying and understanding the biosynthetic genes and pathways in plants, it may be possible to:
Transfer the relevant genes to microbial hosts like yeast or bacteria for scalable and controlled fermentation-based production.
Genetically modify the original plant species to overproduce the desired compounds.
These biotechnology approaches could provide a sustainable and cost-effective source of this compound and related natural precursors, which can then be used as starting materials for further chemical modification.
Challenges and Opportunities in Pyrano[3,2-g]chromen-2-one Research
The field of pyrano[3,2-g]chromen-2-one research is dynamic, with significant challenges that also represent exciting opportunities for innovation.
Challenges:
Regioselective Synthesis : A primary challenge has been the controlled, regioselective synthesis of linear (pyrano[3,2-g]) versus angular (pyrano[2,3-f]) isomers. rsc.orgresearchgate.net Overcoming this is key to systematically studying how the geometry of the fused rings affects biological function.
Complex Biological Mechanisms : While numerous biological activities have been identified, the precise molecular targets and mechanisms of action are often not fully understood. ontosight.ai Elucidating these complex pathways is necessary for rational drug design.
Bioavailability and Pharmacokinetics : As with many natural products, issues related to solubility, bioavailability, and metabolic stability can hinder the translation of promising in vitro results into viable therapeutic agents.
Opportunities:
Novel Therapeutics : The broad range of biological activities, including anticancer, anti-inflammatory, and metabolic regulatory effects, presents a major opportunity for developing new drugs for a variety of diseases. ontosight.aiserbiosoc.org.rsresearchgate.net
Material Science Applications : The exploration of photophysical properties is still in its infancy. There is a significant opportunity to design and synthesize novel pyrano[3,2-g]chromen-2-one derivatives for use in advanced materials like OLEDs, sensors, and biodegradable coatings. researchgate.net
Advanced Methodologies : The application of cutting-edge synthetic methods (e.g., gold catalysis) and analytical techniques (e.g., omics technologies) will continue to accelerate discovery, enabling the creation of more complex molecules and a deeper understanding of their function. rsc.orgnih.gov
Sustainable Production : Leveraging biotechnology and metabolic engineering offers a pathway to sustainable and scalable production of these valuable compounds, reducing reliance on complex chemical synthesis or extraction from potentially scarce natural sources.
Q & A
Basic: What are the common synthetic routes for 8H-pyrano[3,2-g]chromen-2-one derivatives?
The synthesis of this compound derivatives typically involves cyclocondensation or transition-metal-catalyzed annulation. A widely used method employs Baylis-Hillman adducts reacting with 4-hydroxycoumarins under palladium catalysis. For example, methyl acrylate derivatives react with 4-hydroxy-2H-chromen-2-one in acetonitrile with DBU as a base and Pd₂(dba)₃ as a catalyst, yielding pyrano[3,2-c]chromene-2,5-diones in 72–84% yields . Another approach uses gold-catalyzed intramolecular hydroarylation of 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one derivatives, where ligand choice (e.g., JohnPhosAu) controls regioselectivity between pyrano[2,3-f] and pyrano[3,2-g] isomers .
Basic: Which spectroscopic techniques are essential for characterizing this compound derivatives?
Characterization requires a combination of 1D/2D NMR, HRMS, and IR spectroscopy :
- ¹H/¹³C NMR identifies substituents and ring systems. For example, geminal dimethyl groups at C8 appear as singlets (~δ 1.45 ppm), while pyrano ring protons resonate between δ 5.5–6.5 ppm .
- HRMS confirms molecular formulas (e.g., C₁₆H₁₆O₅ for 5,10-dimethoxy derivatives ).
- IR detects lactone carbonyl stretches (~1700–1750 cm⁻¹) and hydroxyl/methoxy groups .
Advanced characterization may include X-ray crystallography to resolve ambiguities, as seen in brominated angular pyranocoumarins .
Advanced: How can regioselectivity challenges in pyranocoumarin synthesis be addressed using transition metal catalysis?
Regioselectivity in pyrano[3,2-g] vs. pyrano[2,3-f] isomers is controlled by ligand steric/electronic tuning . For example:
- Gold(I) catalysts with bulky ligands (e.g., JohnPhosAu) favor C8 attack in 8-iodo-7-(prop-2-yn-1-yloxy)-2H-chromen-2-one, yielding pyrano[3,2-g] derivatives. Subsequent palladium-catalyzed C-I reduction removes iodine without altering the core structure .
- Electronic effects : Electron-rich ligands promote nucleophilic attack at less congested positions, while steric hindrance directs reactivity to specific carbons. Computational modeling (e.g., DFT) can predict regiochemical outcomes .
Advanced: What computational strategies are effective in studying the α-glucosidase inhibitory activity of pyranocoumarins?
Molecular docking and MD simulations are key for elucidating binding mechanisms:
- Docking software (e.g., Surflex-Dock) predicts binding poses and energies. For example, 5-methoxy-8,8-dimethyl-10-(3-methyl-2-butenyl) derivatives bind α-glucosidase via hydrogen bonds with His280/Arg315 (ΔG = −8.2 kcal/mol) .
- Binding affinity validation : Compare computed energies with experimental IC₅₀ values. Compounds like calophyllolide (IC₅₀ = 12 µM) show strong correlation between low binding energy (−9.3 kcal/mol) and inhibitory potency .
- Pharmacophore modeling identifies critical substituents (e.g., methoxy groups at C5/C10 enhance hydrophobic interactions) .
Advanced: How to resolve contradictions in NMR data interpretation for substituted pyranocoumarins?
Contradictions arise from overlapping signals or dynamic stereochemistry :
- 2D NMR (COSY, NOESY, HSQC) : Resolves coupling networks and spatial proximities. For example, NOESY correlations between C8 methyl groups and pyrano protons confirm substituent orientation .
- Variable-temperature NMR : Detects conformational flexibility, such as ring-flipping in dihydro-pyrano moieties .
- Comparative analysis : Cross-reference with crystallographic data (e.g., C–C bond lengths from X-ray structures validate NMR-derived dihedral angles) .
Advanced: What experimental design considerations are critical for studying photobiological activity in pyranocoumarins?
Photobiological studies require:
- UV-Vis spectroscopy : Quantify molar absorptivity in the UVA/UVB range (e.g., 300–400 nm for psoralen derivatives) to assess photostability .
- DNA photobinding assays : Irradiate compounds with UV light (λ = 365 nm) in the presence of plasmid DNA, then analyze adduct formation via gel electrophoresis .
- Cellular assays : Measure ROS generation (e.g., DCFH-DA probe) and apoptosis markers (caspase-3 activation) in keratinocytes or cancer cell lines under controlled UV exposure .
Basic: What are the key structural features influencing the biological activity of pyrano[3,2-g]chromen-2-one derivatives?
Activity correlates with:
- Substituent position : Methoxy groups at C5/C10 enhance α-glucosidase inhibition by increasing hydrophobic interactions .
- Pyrano ring conformation : Angular isomers (e.g., seselin derivatives) exhibit stronger DNA intercalation due to planar geometry .
- Halogenation : Bromine at C3 increases photoadduct formation with DNA, while hydroxyl groups at C4 improve solubility .
Advanced: How can synthetic byproducts be minimized during pyrano[3,2-g]chromen-2-one synthesis?
Optimize reaction conditions :
- Solvent polarity : Acetonitrile minimizes side reactions compared to DMF .
- Catalyst loading : 10 mol% Pd₂(dba)₃ reduces dimerization .
- Temperature control : Reflux (80–100°C) ensures complete conversion without decomposition .
Monitor by HPLC-MS and purify via silica gel chromatography (ethyl acetate/hexane gradients) .
Basic: What analytical methods validate the purity of pyrano[3,2-g]chromen-2-one derivatives?
- HPLC-UV/HRMS : Quantify purity (>95%) and detect trace impurities .
- Melting point analysis : Sharp melting ranges (e.g., 180–182°C) indicate crystallinity .
- Elemental analysis : Match experimental C/H/N ratios to theoretical values (e.g., C₁₆H₁₆O₅ requires C 66.66%, H 5.59%) .
Advanced: How do substituents affect the photophysical properties of pyrano[3,2-g]chromen-2-one derivatives?
- Electron-donating groups (e.g., methoxy) redshift absorption (λₘₐₓ ~350 nm) and increase fluorescence quantum yield (Φ = 0.45) .
- Halogens (e.g., Br) enhance intersystem crossing, promoting singlet oxygen generation (¹O₂ quantum yield = 0.62) for photodynamic therapy .
- Conformational rigidity : Planar structures (e.g., fused pyrano rings) reduce non-radiative decay, enhancing photostability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
